molecular formula C27H22N4O2S3 B2864645 2-(5-(Benzo[d]thiazol-2-yl)thiophene-2-carboxamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 864939-14-0

2-(5-(Benzo[d]thiazol-2-yl)thiophene-2-carboxamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

Cat. No.: B2864645
CAS No.: 864939-14-0
M. Wt: 530.68
InChI Key: PKSRDHVMKUNZAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-(Benzo[d]thiazol-2-yl)thiophene-2-carboxamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a useful research compound. Its molecular formula is C27H22N4O2S3 and its molecular weight is 530.68. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 2-(5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a complex organic molecule that combines multiple heterocyclic structures. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial , anticancer , and anti-inflammatory research. The unique structural features of this compound allow for diverse interactions within biological systems.

Structural Features

The compound features several key structural elements:

  • Benzo[d]thiazole moiety : Known for its pharmacological properties.
  • Thiophene ring : Associated with various biological activities.
  • Thieno[2,3-c]pyridine core : Contributes to the compound's reactivity and interaction with biological targets.

Antimicrobial Activity

Studies have shown that derivatives containing thiazole and thiophene moieties exhibit significant antimicrobial properties. For instance, compounds similar to the one have demonstrated effectiveness against various pathogens, including bacteria and fungi. The minimal inhibitory concentration (MIC) values for related compounds have been reported as low as 50 µg/mL against several strains, indicating strong antimicrobial potential .

Anticancer Properties

The anticancer activity of this compound has been highlighted in various studies. Research indicates that compounds with similar structures can inhibit cancer cell proliferation across multiple cell lines:

  • MCF-7 (breast cancer)
  • NCI-H460 (lung cancer)

For example, a related compound exhibited an IC50 value of 0.004 µM against T-cell proliferation, showcasing potent anticancer activity . The structure-activity relationship (SAR) studies suggest that modifications to the core structure can enhance cytotoxicity against tumorigenic cell lines while sparing normal cells .

Anti-inflammatory Effects

The anti-inflammatory potential of compounds with similar structural motifs has also been investigated. Some derivatives have shown promising results in inhibiting pro-inflammatory enzymes such as 5-lipoxygenase (LO), with IC50 values in the sub-micromolar range . This suggests that the compound may have therapeutic applications in treating inflammatory diseases.

Synthesis and Evaluation

Research into the synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathways often include:

  • Formation of the benzo[d]thiazole ring.
  • Introduction of thiophene and thiazole rings through condensation reactions.
  • Final modifications to enhance solubility and biological activity.

A detailed study by researchers synthesized derivatives of benzothiazole and evaluated their biological activities, revealing a spectrum of antimicrobial and anticancer effects .

Comparative Analysis

The following table summarizes some key findings regarding related compounds:

Compound NameStructural FeaturesBiological ActivityMIC/IC50 Values
Compound AThiazole ringAntimicrobial50 µg/mL
Compound BBenzothiazoleAnticancer0.004 µM
Compound CThiophene-basedAnti-inflammatorySub-micromolar

Properties

IUPAC Name

2-[[5-(1,3-benzothiazol-2-yl)thiophene-2-carbonyl]amino]-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N4O2S3/c28-24(32)23-17-12-13-31(14-16-6-2-1-3-7-16)15-22(17)36-27(23)30-25(33)20-10-11-21(34-20)26-29-18-8-4-5-9-19(18)35-26/h1-11H,12-15H2,(H2,28,32)(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKSRDHVMKUNZAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C(=C(S2)NC(=O)C3=CC=C(S3)C4=NC5=CC=CC=C5S4)C(=O)N)CC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.